![molecular formula C20H29N3O2 B2553682 1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2309712-06-7](/img/structure/B2553682.png)
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea, also known as “Compound X”, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a unique method and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential therapeutic properties in various research studies. It has been found to have a high affinity for a specific receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. This receptor is a target for the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act as a positive allosteric modulator of the specific receptor in the brain mentioned earlier. This means that it enhances the activity of the receptor, leading to an increase in the levels of certain neurotransmitters that are involved in the regulation of mood, anxiety, and stress.
Biochemische Und Physiologische Effekte
Compound X has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. These neurotransmitters are known to play a crucial role in the regulation of mood, anxiety, and stress. Compound X has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound X is its high affinity and selectivity for the specific receptor in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on Compound X. One of the most promising directions is the development of new drugs based on the structure of this compound for the treatment of neuropsychiatric disorders. Another direction is the investigation of the potential therapeutic properties of this compound in other areas, such as pain management and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
Compound X is a novel compound that has shown promising results in various research studies. It has a high affinity and selectivity for a specific receptor in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties in other areas.
Synthesemethoden
The synthesis of Compound X was first reported by a group of chemists in a research paper published in 2015. The synthesis involves the reaction of 8-azabicyclo[3.2.1]oct-3-ene with oxan-4-yl isocyanate, followed by the reaction of the resulting compound with 3-methylphenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14-3-2-4-15(11-14)21-20(24)22-16-12-18-5-6-19(13-16)23(18)17-7-9-25-10-8-17/h2-4,11,16-19H,5-10,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQIZYYODTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
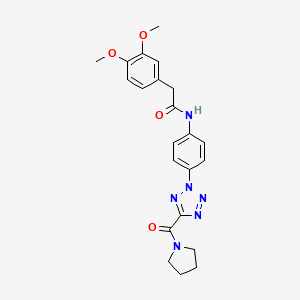
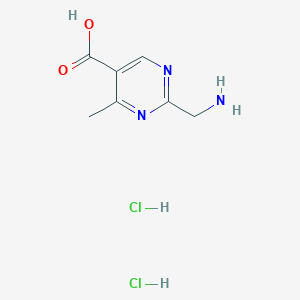
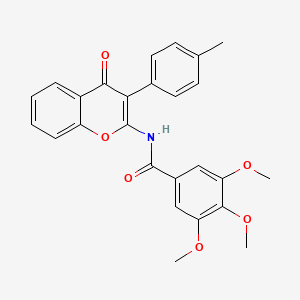
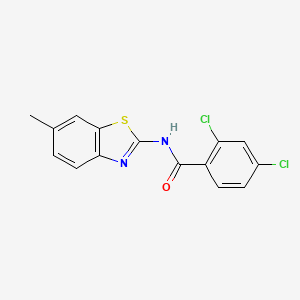
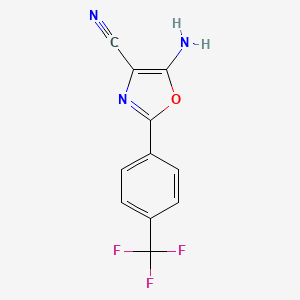
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
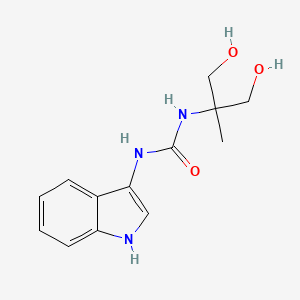
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

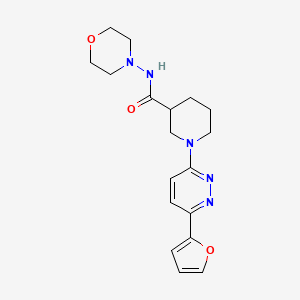
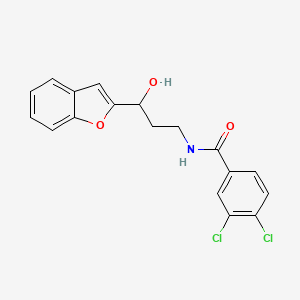
![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)